![molecular formula C13H10Cl2N2O2S B2943744 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1114866-46-4](/img/structure/B2943744.png)
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a benzothiadiazine backbone . Benzothiadiazines are a class of heterocyclic compounds that are part of many pharmaceutical drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For instance, a related compound was synthesized by the condensation of cyanuric chloride with aniline .Molecular Structure Analysis
The molecular structure of similar compounds often involves a detailed analysis using various spectroscopic techniques . The data obtained from these techniques is often compared with theoretical results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve C–H activation, which is recognized as an efficient approach for increasing the complexity and diversity of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using various techniques, including spectroscopy . The stability, nature of bonding, and reactivity of the compound can be evaluated at the DFT/B3LYP/6-31 + (d) level of theory .Scientific Research Applications
Chlorination and Synthetic Applications
One study explores the chlorination of heterocyclic and acyclic sulfonhydrazones, including 2H-1,2,3-benzothiadiazine 1,1-dioxide derivatives, highlighting synthetic pathways and the formation of novel compounds through chlorinolysis and other reactions (King et al., 1971). This research is fundamental in understanding the chemical properties and reactivity of the benzothiadiazine dioxide structure, laying the groundwork for further applications in synthetic chemistry.
Structural and Chemical Analysis
Further research has focused on the synthesis, structure, and reactivity of 1,2,3-benzothiadiazine 1,1-dioxides. A comprehensive review by Gyűjtő et al. (2020) covers over half a century of scientific literature on these compounds, discussing their synthesis, chemical reactions, and briefly hinting at their potential therapeutic applications (Gyűjtő et al., 2020). This review encapsulates the evolution of benzothiadiazine dioxide chemistry and its significance in scientific research.
Cognitive Enhancer Research
In the realm of pharmacological research, one study identified a new fluorinated 1,2,4-benzothiadiazine 1,1-dioxide derivative as a potent cognitive enhancer. This compound demonstrated significant activity on AMPA receptors in vitro and showed a marked cognitive-enhancing effect in vivo, highlighting its potential for further development in cognitive disorder treatments (Francotte et al., 2010). While this application pertains to pharmacology, it underscores the diverse potential of benzothiadiazine dioxide derivatives in scientific research.
Future Directions
Future research could focus on further exploring the synthesis, characterization, and potential applications of this compound. This could involve developing new synthetic methods, conducting detailed structure-activity relationship studies, and investigating the compound’s potential biological activities .
Mechanism of Action
Target of Action
The primary targets of this compound are proteins involved in the evolutionary cycle of Trypanosoma cruzi , a parasite responsible for Trypanosomiasis . These proteins include Cruzain , Trypanothione reductase , TcGAPDH , and CYP51 .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonding and hydrophobic interactions . For instance, it forms three hydrophobic interactions with residues Ile-13 C, Thr-197 C, and Tyr-339 C, and six hydrogen bonds involving residues Ser-165 C, Thr-167 C, Ser-224 C, Thr-226 C, and Ser-247 C .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi . By interacting with key proteins, it disrupts the normal functioning of the parasite, leading to its death .
Pharmacokinetics
The compound’s pharmacokinetics suggest an alignment between permeability and hepatic clearance . It presents low metabolic stability . The compound can form reactive metabolites from N-conjugation and C=C epoxidation, indicating a controlled oral dose .
Result of Action
The compound’s action results in the inhibition of parasite proliferation . In vitro tests showed that the compound’s LC50 was similar to that of the reference drug, evidencing its effectiveness against Trypomastigotes .
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)20(18,19)17-13/h1-7,13,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSUQBUASGCDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.